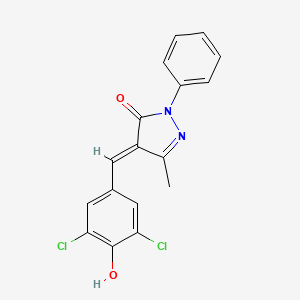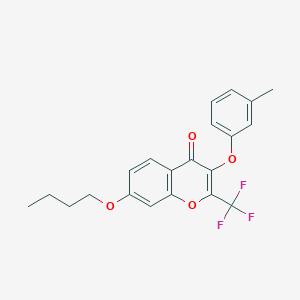
2,4-Dimethoxybenzaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxybenzaldehyde semicarbazone is an organic compound derived from the reaction between 2,4-dimethoxybenzaldehyde and semicarbazide. This compound is part of the semicarbazone family, which is known for its applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxybenzaldehyde semicarbazone typically involves the reaction of 2,4-dimethoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is usually isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for semicarbazones, including this compound, often involve solvent-free conditions to enhance reaction rates and product purity. These methods utilize solid-phase synthesis techniques where the reactants are mixed with a solid support like silica gel and a base such as sodium hydroxide. This approach offers greater selectivity, cleaner products, and simpler manipulation .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent aldehyde or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can regenerate the parent aldehyde .
Aplicaciones Científicas De Investigación
2,4-Dimethoxybenzaldehyde semicarbazone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxybenzaldehyde semicarbazone involves its ability to form stable complexes with metal ions such as copper and iron. These complexes can interfere with various biological pathways, leading to its observed antiviral and anticancer activities . The compound’s molecular targets include enzymes and proteins that are essential for the survival and proliferation of pathogens and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethoxybenzaldehyde semicarbazone
- 2,4-Dimethoxybenzylidene thiosemicarbazone
- 2,5-Dimethoxybenzylidene thiosemicarbazone
Uniqueness
2,4-Dimethoxybenzaldehyde semicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards metal ions and biological targets .
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
[(E)-(2,4-dimethoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C10H13N3O3/c1-15-8-4-3-7(9(5-8)16-2)6-12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-6+ |
Clave InChI |
BWICYDZIZGJVHL-WUXMJOGZSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=N/NC(=O)N)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C=NNC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B11648383.png)
![3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B11648389.png)
![4-(2-{(Z)-[1-(3,5-dichlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11648396.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11648399.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11648401.png)

![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11648420.png)
![2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648427.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B11648435.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL](/img/structure/B11648440.png)
![3-(2-methylphenyl)-2-[(2-phenylethyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11648448.png)

![methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate](/img/structure/B11648464.png)
